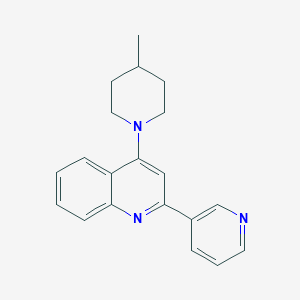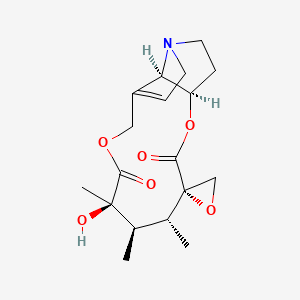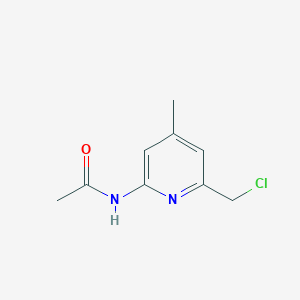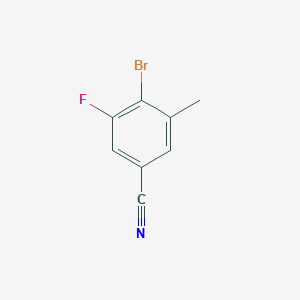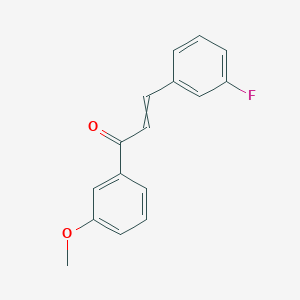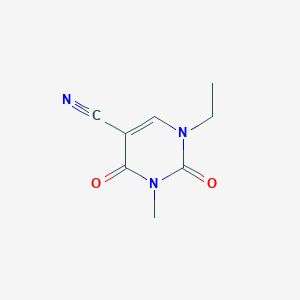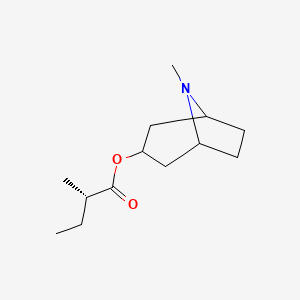
Valtropine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an alkaloid compound that can be isolated from the leaves of Duboisia myoporoides . It is known for its biological activity and is used in various scientific research applications. The compound has a molecular formula of C13H23NO2 and a molecular weight of 225.33 g/mol .
準備方法
Valtropine can be synthesized through various synthetic routes. One common method involves the use of (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-2-methylbutanoate as a starting material . The reaction conditions typically involve ambient temperature and specific reagents to facilitate the synthesis. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Valtropine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
科学的研究の応用
Valtropine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of certain medical conditions. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and formulations .
作用機序
The mechanism of action of Valtropine involves its interaction with specific molecular targets and pathways. As an alkaloid, this compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved in this compound’s effects are still under investigation, but it is known to affect neurotransmitter systems and other signaling pathways .
類似化合物との比較
Valtropine is similar to other tropane alkaloids such as atropine and scopolamine. These compounds share a similar structural framework and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the particular effects it exerts on biological systems. The comparison of this compound with other similar compounds highlights its distinct properties and potential advantages in various applications .
特性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-2-methylbutanoate |
InChI |
InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10?,11?,12?/m0/s1 |
InChIキー |
OGQXAZJUVVPCRL-ZLMIFYAYSA-N |
異性体SMILES |
CC[C@H](C)C(=O)OC1CC2CCC(C1)N2C |
正規SMILES |
CCC(C)C(=O)OC1CC2CCC(C1)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


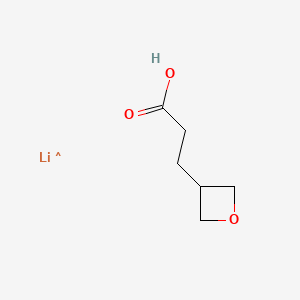
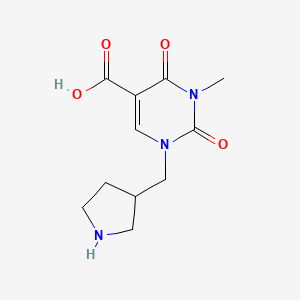
![Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14865250.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
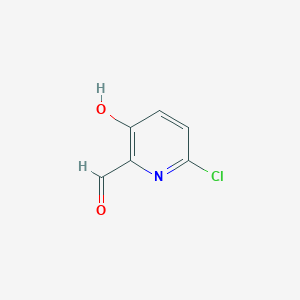
![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
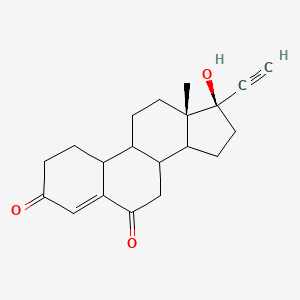
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
